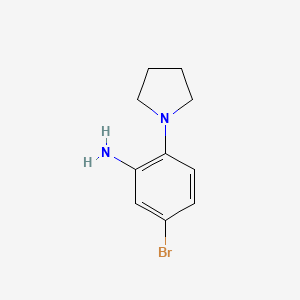

5-Bromo-2-(pyrrolidin-1-yl)aniline

Description

Structural Classification and Significance within Substituted Aniline (B41778) and Pyrrolidine (B122466) Chemistry

5-Bromo-2-(pyrrolidin-1-yl)aniline is a disubstituted aniline. Aniline, a primary aromatic amine, consists of a phenyl group attached to an amino group. researchgate.net The properties and reactivity of the aniline core are significantly influenced by the nature and position of its substituents. In this case, the presence of a bromine atom and a pyrrolidine ring imparts specific electronic and steric characteristics.

The bromine atom at the 5-position is an electron-withdrawing group, which can influence the basicity of the amino group and the reactivity of the aromatic ring in electrophilic substitution reactions. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a common feature in many biologically active compounds. nih.gov Its presence at the 2-position, ortho to the amino group, introduces steric bulk and a second basic nitrogen atom, which can participate in hydrogen bonding and metal coordination. The pyrrolidine scaffold is of great interest to medicinal chemists due to its three-dimensional structure, which allows for the exploration of pharmacophore space. nih.gov

The combination of these structural features in this compound makes it a potentially valuable building block in the synthesis of more complex molecules with tailored properties.

Historical Context of Related Aromatic Amine and Saturated Heterocycle Derivatives in Chemical Research

The study of aromatic amines dates back to the 19th century, with the synthesis of aniline itself being a landmark achievement in organic chemistry. These compounds quickly became vital intermediates in the production of synthetic dyes. Over the years, research has expanded to explore the diverse reactivity of substituted anilines, leading to their use in the synthesis of pharmaceuticals, agrochemicals, and polymers. The development of methods for the selective substitution of the aniline ring has been a continuous area of focus, enabling the creation of a vast array of derivatives with specific functionalities. researchgate.net

Similarly, pyrrolidine and its derivatives have a rich history in natural product chemistry and medicinal chemistry. The pyrrolidine ring is a core component of the amino acid proline and is found in numerous alkaloids with a wide range of biological activities. The development of stereoselective methods for the synthesis of substituted pyrrolidines has been crucial for the preparation of chiral drugs and other bioactive molecules. nih.gov The synthesis of pyrrolidine derivatives can be broadly categorized into the construction of the ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring. nih.gov

Rationale for Investigating this compound: Research Gaps and Future Directions

The primary rationale for investigating this compound stems from the current lack of specific research on this particular compound. While the individual components (bromoaniline and pyrrolidine) are well-studied, their combination in this specific arrangement presents a research gap.

Future Directions for Research Could Include:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound would be the first crucial step. A potential synthetic route could involve the nucleophilic aromatic substitution of a di-halogenated benzene (B151609) with pyrrolidine, followed by the introduction of the amino group. Detailed characterization using modern spectroscopic techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure and purity. bldpharm.comresearchgate.net

Reactivity Studies: A thorough investigation of the reactivity of this compound would be valuable. This could include exploring its participation in various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to create more complex molecular architectures. The presence of two nitrogen atoms and a bromine atom offers multiple sites for chemical modification.

Medicinal Chemistry Applications: Given the prevalence of substituted anilines and pyrrolidines in drug discovery, this compound could serve as a key intermediate for the synthesis of novel therapeutic agents. nih.gov For instance, related bromo-aniline derivatives have been used in the synthesis of compounds targeting heat shock protein 90 (Hsp90), a potential target in cancer therapy. neliti.com

Crystallographic Studies: Obtaining a single crystal X-ray structure of this compound would provide precise information about its three-dimensional geometry, bond lengths, and bond angles. This data would be invaluable for understanding its physical properties and for computational modeling studies. While the crystal structure of p-bromoaniline has been determined, that of the title compound remains unknown. researchgate.net

Properties

IUPAC Name |

5-bromo-2-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOMCTRPJFFHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Pyrrolidin 1 Yl Aniline and Its Derivatives

Synthetic Routes to 5-Bromo-2-(pyrrolidin-1-yl)aniline and Analogues

The construction of the this compound scaffold can be approached through several strategic pathways. These routes typically involve either the modification of a pre-existing substituted aniline (B41778) or the systematic construction of the molecule by forming key carbon-nitrogen bonds on a functionalized aromatic ring.

Preparation from Substituted Halogenated Anilines

A common strategy for synthesizing derivatives of this compound begins with appropriately substituted halogenated aromatic compounds. A plausible and frequently employed precursor is a di-halogenated nitrobenzene, such as 1,4-dibromo-2-nitrobenzene (B110544) or 4-bromo-1-fluoro-2-nitrobenzene (B1272216). The higher reactivity of the fluorine atom in nucleophilic aromatic substitution reactions makes the latter an ideal starting material.

The synthesis proceeds in a sequential, two-step manner. First, the pyrrolidine (B122466) ring is introduced via nucleophilic aromatic substitution. Subsequently, the nitro group is reduced to the essential primary amine functionality.

Step 1: Nucleophilic Aromatic Substitution In this step, 4-bromo-1-fluoro-2-nitrobenzene is reacted with pyrrolidine. The fluorine atom, activated by the electron-withdrawing nitro group at the ortho position, is readily displaced by the nucleophilic pyrrolidine. This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to neutralize the hydrofluoric acid formed during the reaction.

Step 2: Reduction of the Nitro Group The resulting intermediate, 1-(4-bromo-2-nitrophenyl)pyrrolidine, is then subjected to reduction. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reaction with a metal like tin(II) chloride in an acidic medium, effectively convert the nitro group to an amine, yielding the final product, this compound.

An alternative starting material could be 2,5-dibromoaniline (B181072), where one bromine atom is selectively substituted. However, controlling the selectivity of the substitution can be challenging. Another approach involves the direct bromination of 2-(pyrrolidin-1-yl)aniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. khanacademy.orgyoutube.com Since the para position relative to the amino group is occupied by the pyrrolidine moiety (position 2 is considered ortho), bromination would be expected to occur at the other ortho position (position 6) and the para position (position 4). To achieve the desired 5-bromo substitution, which is meta to the amino group, one might need to employ directing group strategies or start with a precursor that already has the desired substitution pattern. nih.gov

Introduction of the Pyrrolidine Moiety onto the Aromatic Ring

The key step in forming the target compound is the creation of the C-N bond between the aromatic ring and the pyrrolidine nitrogen. This transformation is central to many synthetic strategies.

One of the most fundamental methods for this is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a leaving group (like a halogen).

For instance, in the synthesis starting from 4-bromo-1-fluoro-2-nitrobenzene, the pyrrolidine acts as a nucleophile, attacking the carbon atom bonded to the fluorine atom. The presence of the ortho-nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of the fluoride (B91410) ion.

Alternatively, modern cross-coupling reactions provide powerful tools for forming this C-N bond, often under milder conditions and with broader substrate scopes. These methods, which are discussed in more detail in section 2.2, include palladium-catalyzed and copper-catalyzed amination reactions. These reactions can be used to couple pyrrolidine directly with a di-halogenated aniline or a bromo-aniline derivative.

One-Pot and Multi-Step Synthesis Protocols for Related Amines

While multi-step syntheses involving the isolation and purification of intermediates are common and reliable, one-pot procedures offer significant advantages in terms of efficiency, resource conservation, and time. organic-chemistry.org For the synthesis of substituted anilines like this compound, a multi-step approach is well-established, as described in section 2.1.1. This typically involves:

Nucleophilic substitution: Reaction of a di-halogenated nitroaromatic with pyrrolidine.

Reduction: Conversion of the nitro group to an amine.

These two distinct chemical transformations generally require different reaction conditions, making a true one-pot synthesis challenging. However, protocols that minimize workup between steps, sometimes referred to as one-pot or telescopic synthesis, can be designed. For example, after the initial SNAr reaction, the reaction mixture might be directly subjected to reducing conditions without isolating the nitro-intermediate.

The development of cascade reactions, where a single set of reagents triggers a sequence of transformations, is a more advanced form of one-pot synthesis. rsc.orggoogleapis.com While a specific cascade reaction for the direct synthesis of this compound is not widely reported, the principles could be applied. For example, a process could be envisioned where a catalyst facilitates both the C-N bond formation and a subsequent transformation in a single operation.

Advanced Coupling and Cyclization Strategies

Modern organometallic catalysis has revolutionized the formation of carbon-heteroatom bonds, providing efficient and versatile alternatives to classical methods. For the synthesis of this compound and its analogues, palladium and copper-catalyzed coupling reactions are particularly relevant.

Palladium-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling Reactions

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds and is widely used for the synthesis of aryl amines. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base. organic-chemistry.org

To synthesize this compound, one could envision a Buchwald-Hartwig reaction between 2,5-dibromoaniline and pyrrolidine . This approach would require careful control of reaction conditions to achieve mono-amination, preventing the formation of the di-pyrrolidinyl product. The different reactivity of the two bromine atoms, influenced by the electronic effects of the amino group, might aid in selectivity.

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2,5-dibromoaniline, forming a Pd(II) complex.

Amine Coordination and Deprotonation: Pyrrolidine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group couple, and the desired product, this compound, is released, regenerating the Pd(0) catalyst.

A variety of palladium catalysts, specialized phosphine (B1218219) ligands (e.g., BINAP, XPhos, SPhos), and bases (e.g., sodium tert-butoxide, potassium carbonate) can be employed to optimize the reaction for specific substrates.

Table 1: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 2,5-Dibromoaniline | Electrophilic partner |

| Amine | Pyrrolidine | Nucleophilic partner |

| Catalyst | Pd(OAc)2, Pd2(dba)3 | Palladium source (precatalyst) |

| Ligand | XPhos, SPhos, BINAP | Stabilizes catalyst, facilitates cycle |

| Base | NaOtBu, K2CO3, Cs2CO3 | Activates the amine |

| Solvent | Toluene, Dioxane | Inert reaction medium |

| Temperature | 80-120 °C | Provides activation energy |

Copper-Catalyzed Amination Methodologies for Related Scaffolds

The Ullmann condensation (and the related Goldberg reaction for C-N bond formation) is a classical copper-catalyzed cross-coupling reaction. wikipedia.orgnih.gov Though it often requires harsher conditions (higher temperatures and stoichiometric amounts of copper) than its palladium-catalyzed counterpart, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions. organic-chemistry.org

In the context of synthesizing this compound, an Ullmann-type reaction could couple 2,5-dibromoaniline with pyrrolidine. The reaction typically uses a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand like 1,10-phenanthroline (B135089) or an amino acid, and a base such as potassium carbonate. nih.gov The reaction is usually conducted in a high-boiling polar solvent like DMF or N-methylpyrrolidone.

The mechanism is thought to involve the formation of a copper(I) amide from pyrrolidine, which then reacts with the aryl halide. While generally less favored than palladium-based methods due to the often more demanding conditions, copper catalysis can be a cost-effective and powerful alternative, especially in industrial applications.

Table 2: Typical Conditions for Ullmann-Type C-N Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 2,5-Dibromoaniline | Electrophilic partner |

| Amine | Pyrrolidine | Nucleophilic partner |

| Catalyst | CuI, Cu2O | Copper source |

| Ligand | 1,10-Phenanthroline, L-Proline | Accelerates the reaction |

| Base | K2CO3, K3PO4 | Base |

| Solvent | DMF, NMP, DMSO | High-boiling polar solvent |

| Temperature | 100-200 °C | Provides activation energy |

Intramolecular Dehydrative Cyclization Reactions

Intramolecular dehydrative cyclization is a powerful strategy for constructing new ring systems from acyclic precursors. In the context of this compound derivatives, this can involve the formation of fused heterocyclic structures. For instance, derivatives of 2-(1H-pyrrol-1-yl)anilines can undergo copper-catalyzed oxidative cyclization reactions. rsc.org A notable example is the reaction with alkylsilyl peroxides, which proceeds through a domino sequence involving C-C bond cleavage and the formation of new C-C and C-N bonds to yield pyrrolo[1,2-a]quinoxalines. rsc.org Mechanistic studies suggest the involvement of alkyl radical species in this cascade reaction. rsc.org

Another relevant transformation, while not a direct cyclization of the title compound, illustrates the principle of intramolecular cyclization in similar systems. The Pictet-Spengler reaction of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by acid-catalyzed cyclization, leads to the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org This highlights how appropriately positioned functional groups on aniline or related structures can be induced to cyclize and form complex polycyclic systems.

Carbon(sp³)-Hydrogen (C(sp³)–H) Cyclizations

The direct functionalization of C(sp³)–H bonds represents a highly efficient and atom-economical approach to constructing cyclic molecules. In systems related to this compound, such as 2-(2-vinyl)phenoxy-tert-anilines, 1,5-hydride transfer-triggered cyclization reactions are a robust method for C(sp³)–C(sp³) bond formation. nih.gov These reactions can lead to the synthesis of seven- to nine-membered rings, including oxazonine products, through the cyclization of appropriately functionalized biaryl systems. nih.gov The process can be influenced by thermal conditions and may also result in the formation of unique dimeric structures, such as an interesting 5-6-5 ring system. nih.gov Computational studies often complement experimental work to understand the feasibility and factors affecting these cyclizations. nih.gov

While direct examples involving this compound are not extensively detailed in the provided results, the principles governing the cyclization of tertiary anilines via [1,n]-H transfer are broadly applicable. nih.gov These reactions showcase the potential for intramolecular C-H activation of the pyrrolidine ring or its substituents to engage in cyclization with other parts of the molecule.

Derivatization Strategies for Structural Diversification of this compound

The core structure of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of derivatives. These derivatization strategies are key to fine-tuning the molecule's properties for specific applications.

Substitutions and Modifications on the Brominated Phenyl Ring

The brominated phenyl ring is a prime site for modification through various cross-coupling reactions. The bromine atom can be readily substituted with a wide array of functional groups using transition-metal-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of alkyl, aryl, and heteroaryl groups, as well as nitrogen- and oxygen-based nucleophiles.

Furthermore, the aniline group directs ortho- and para-substitution, influencing the reactivity of the ring towards electrophilic aromatic substitution. This allows for the introduction of additional substituents, further diversifying the molecular structure. For example, related structures like 5-bromo-2-fluoroaniline (B1303259) can be sourced, indicating the accessibility of precursors for creating diverse substitution patterns on the aniline ring. nih.gov

Chiral Derivatization for Stereochemical Control

The introduction of chirality is a critical aspect of medicinal chemistry, as stereoisomers can exhibit significantly different biological activities. In the context of this compound, chiral derivatization can be achieved in several ways. One approach is to start with an enantiomerically pure pyrrolidine precursor, such as (S)-prolinol, which is a common starting material for the synthesis of many chiral drugs. nih.gov

Another strategy involves the use of chiral catalysts in reactions that create stereocenters. For example, highly enantioselective cyclizations have been developed for reactions similar to the C(sp³)–H cyclizations mentioned earlier. nih.gov The use of chiral auxiliaries or reagents can also be employed to control the stereochemical outcome of reactions involving the aniline linkage or the pyrrolidine ring. The ability to generate specific stereoisomers is crucial for developing compounds with optimized efficacy and safety profiles.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Pyrrolidin 1 Yl Aniline Systems

Reaction Pathways and Intermediate Characterization

The reactivity of 5-Bromo-2-(pyrrolidin-1-yl)aniline is characterized by a rich landscape of possible transformations, including substitutions on the aromatic core and cyclization reactions involving the amine functionalities.

Nucleophilic Aromatic Substitution Mechanisms at the Aniline (B41778) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. researchgate.net In contrast to electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. libretexts.org

In the case of this compound, the bromine atom can act as a leaving group. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur. While the pyrrolidinyl group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack, the presence of strong electron-withdrawing groups at other positions could facilitate such reactions.

However, it is important to note that SNAr reactions can also proceed through a concerted mechanism, where bond formation and bond breaking occur simultaneously. nih.gov Computational studies on other bromo-substituted aromatic compounds have shown that the mechanism can be dependent on the nucleophile and the specific electronic environment of the aromatic ring. researchgate.net

Another possible pathway for nucleophilic substitution on aryl halides is the benzyne (B1209423) mechanism, which occurs under strongly basic conditions. masterorganicchemistry.com This mechanism involves the elimination of HX from the aryl halide to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com This pathway is less likely for this compound under standard SNAr conditions but could be induced with very strong bases like sodium amide. masterorganicchemistry.com

Electrophilic Aromatic Substitution Patterns of Bromo-Aniline Derivatives

The aniline moiety, specifically the amino group and the pyrrolidine (B122466) ring, are strong activating groups and direct incoming electrophiles to the ortho and para positions due to their electron-donating nature. byjus.com The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. byjus.com

In this compound, the pyrrolidine group at position 2 and the amino group at position 1 strongly activate the ring. The bromine atom at position 5 is a deactivating group but also an ortho-, para-director. The directing effects of these substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH2 | 1 | Strongly Activating | ortho, para |

| -N(CH2)4 | 2 | Strongly Activating | ortho, para |

| -Br | 5 | Deactivating | ortho, para |

The positions ortho and para to the strongly activating amino and pyrrolidinyl groups are 3, 4, and 6. The bromine atom at position 5 will direct incoming electrophiles to positions 2 and 6. Considering the combined effects, the most likely positions for electrophilic attack are positions 4 and 6, which are para and ortho, respectively, to the highly activating amino and pyrrolidinyl groups. Steric hindrance from the pyrrolidine ring might favor substitution at the less hindered position 4.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.com For instance, the bromination of aniline typically leads to the formation of 2,4,6-tribromoaniline (B120722) due to the strong activating effect of the amino group. youtube.com To achieve mono-substitution, the reactivity of the amino group is often tempered by converting it to an amide. youtube.com

Elucidation of Intramolecular Cyclization Mechanisms

Substituted anilines, particularly those with appropriately positioned side chains, can undergo intramolecular cyclization to form various heterocyclic compounds. These reactions are of significant interest in the synthesis of natural products and pharmaceuticals. mdpi.comnih.gov For this compound, the presence of the pyrrolidine ring and the amino group offers possibilities for intramolecular reactions, especially after modification of the aniline or pyrrolidine moieties.

One possible cyclization pathway could involve the formation of tricyclic structures. For example, if a suitable electrophilic center is introduced on a side chain attached to the aniline nitrogen, it could cyclize onto the electron-rich aromatic ring. The regioselectivity of such a cyclization would be governed by the electronic and steric factors discussed in the electrophilic substitution section.

Another potential cyclization involves the pyrrolidine ring itself. Reactions that lead to the formation of a cationic center adjacent to the pyrrolidine nitrogen could trigger an intramolecular cyclization onto the aniline ring. The study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione demonstrated a complex cyclization and rearrangement cascade, highlighting the potential for intricate intramolecular transformations in related systems. researchgate.net

Catalytic Behavior and Reaction Optimization

The unique electronic and structural features of this compound and its analogues suggest their potential application in catalysis, both as organocatalysts and as ligands in metal-mediated transformations.

Role of this compound Analogues in Organocatalysis

Pyrrolidine-based structures are a cornerstone of asymmetric organocatalysis, capable of promoting a wide range of enantioselective transformations. nih.govbeilstein-journals.org Chiral pyrrolidine derivatives can act as catalysts by forming transient covalent intermediates with substrates, such as enamines or iminium ions, thereby controlling the stereochemical outcome of the reaction. beilstein-journals.org

While there are no specific reports on the use of this compound itself as an organocatalyst, its core structure is present in many effective organocatalysts. The aniline moiety could be further functionalized to introduce additional catalytic sites or to tune the steric and electronic properties of the catalyst. The bromo-substituent could also be exploited for further synthetic modifications to create a library of catalysts.

The general modes of activation in pyrrolidine-based organocatalysis are summarized below:

| Activation Mode | Intermediate | Typical Reaction |

|---|---|---|

| Enamine Catalysis | Enamine | Michael Addition, Aldol (B89426) Reaction |

| Iminium Catalysis | Iminium Ion | Diels-Alder Reaction, Friedel-Crafts Alkylation |

Metal-Mediated Transformations and Ligand Design Principles

The nitrogen atoms of the aniline and pyrrolidine groups in this compound can act as ligands, coordinating to metal centers and influencing their catalytic activity. The design of ligands is crucial for controlling the outcome of metal-catalyzed reactions, including cross-coupling reactions and C-H functionalization.

The bromine atom on the aromatic ring provides a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of functional groups at the 5-position, further diversifying the molecular architecture.

Furthermore, the aniline and pyrrolidine nitrogens can act as directing groups in metal-catalyzed C-H activation reactions, enabling the functionalization of specific C-H bonds in the molecule. The development of nickel-catalyzed four-component spirocyclization/carbonylation reactions highlights the potential for complex transformations involving related amide structures. acs.org The synthesis of derivatives of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine (B6355638) for biological applications further underscores the utility of this scaffold in constructing complex molecules. nih.gov

Kinetic and Thermodynamic Studies of Reaction Equilibria

As of the current body of scientific literature, detailed kinetic and thermodynamic studies concerning the reaction equilibria of this compound are not publicly available. While the synthesis and reactivity of related aniline and pyrrolidine-containing compounds have been investigated, specific research focusing on the quantitative aspects of reaction equilibria, such as the determination of equilibrium constants (Keq), rate constants (k), and associated thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°) for reactions involving this compound, has not been reported.

The study of reaction equilibria is crucial for understanding the stability of products, predicting the extent of a reaction, and optimizing reaction conditions. Such studies would typically involve monitoring the concentration of reactants and products over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC) under various conditions (e.g., temperature, pressure, catalyst concentration).

For instance, a hypothetical study on the equilibrium of a reaction involving this compound could involve the following:

Hypothetical Reaction: this compound + Electrophile ⇌ Product

To investigate this, researchers would set up experiments to measure the concentrations of the reactants and the product at equilibrium. This data would then be used to calculate the equilibrium constant.

Hypothetical Data Table for Equilibrium Concentrations:

| Experiment | Initial [Aniline Derivative] (M) | Initial [Electrophile] (M) | Equilibrium [Product] (M) |

| 1 | 0.100 | 0.100 | Data not available |

| 2 | 0.100 | 0.200 | Data not available |

| 3 | 0.200 | 0.100 | Data not available |

By performing these experiments at different temperatures, the thermodynamic parameters could be determined using the van 't Hoff equation, which relates the change in the equilibrium constant to the change in temperature.

Hypothetical Thermodynamic Data:

| Temperature (K) | Keq | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 298 | Data not available | Data not available | Data not available |

| 308 | Data not available | Data not available | Data not available |

| 318 | Data not available | Data not available | Data not available |

Without experimental data from peer-reviewed studies, any discussion on the kinetic and thermodynamic aspects of this compound's reaction equilibria would be purely speculative. The scientific community awaits such research to further elucidate the chemical behavior of this compound.

Advanced Spectroscopic and Computational Characterization of 5 Bromo 2 Pyrrolidin 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational Analysis and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and conformation of molecules in solution. copernicus.orgnih.gov In the study of 5-Bromo-2-(pyrrolidin-1-yl)aniline, NMR is crucial for understanding the spatial arrangement of atoms and the rotational freedom around single bonds, which can significantly influence the molecule's chemical reactivity and biological activity.

Conformational analysis of this compound by ¹H NMR spectroscopy reveals important insights into its dynamic behavior. rsc.org The presence of the pyrrolidine (B122466) ring introduces the possibility of different conformations, and the rotation around the C-N bond connecting the pyrrolidine to the aniline (B41778) ring can be hindered. This restricted rotation can lead to the existence of distinct rotamers, which are conformational isomers that can be observed and quantified by NMR if the energy barrier to their interconversion is high enough. copernicus.org

At room temperature, the NMR spectrum might show broadened signals or an average of the different conformations if the interconversion is fast on the NMR timescale. However, by lowering the temperature, it is possible to slow down this rotation, allowing for the resolution of separate signals for each conformer. rsc.org This enables the determination of their relative populations and the calculation of the free energy difference between them.

Furthermore, NMR can provide evidence for intramolecular interactions, such as hydrogen bonding. In the case of this compound, the proximity of the pyrrolidine nitrogen and the aniline amine group could potentially lead to such interactions, which would influence the conformational preference.

The chemical shifts and coupling constants observed in the NMR spectrum are highly sensitive to the molecular geometry. For instance, the through-space interaction between the bromine atom and the protons on the pyrrolidine ring can lead to noticeable changes in their chemical shifts. By analyzing these parameters and comparing them with data from computational models, a detailed picture of the predominant conformation in solution can be constructed.

Quantum Chemical Calculations and Molecular Modeling (Density Functional Theory - DFT)

Electronic Structure and Frontier Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure of this compound. nih.gov These computational methods allow for the detailed examination of molecular orbitals, which are fundamental to understanding a molecule's reactivity and electronic properties. rsc.org

A key aspect of this analysis is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

For this compound, the distribution of the HOMO and LUMO across the molecule is of particular interest. The HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the pyrrolidine group, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing bromine atom.

The analysis of the HOMO and LUMO energies and their spatial distribution helps in predicting how the molecule will interact with other chemical species. nih.gov For instance, in a reaction with an electrophile, the reaction will likely occur at the atomic sites where the HOMO has the largest density. Conversely, a nucleophilic attack is expected at sites where the LUMO is concentrated. This information is invaluable for designing new synthetic routes and for understanding the mechanisms of reactions involving this compound.

| Orbital | Description | Significance in Reactivity |

| HOMO | The highest energy molecular orbital that is occupied by electrons. | Represents the ability to donate electrons (nucleophilicity). youtube.com |

| LUMO | The lowest energy molecular orbital that is unoccupied by electrons. | Represents the ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower stability. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

For this compound, the MEP map would reveal specific regions of positive and negative electrostatic potential. The regions with negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. These areas are expected to be concentrated around the nitrogen atom of the aniline group and potentially the pyrrolidine nitrogen, as well as the bromine atom due to its lone pairs of electrons.

Conversely, regions with positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms of the aniline's amino group and the hydrogen atoms on the carbon atoms of the aromatic ring.

The MEP analysis provides a clear, visual guide to the molecule's reactive sites. For example, a proton (an electrophile) would be attracted to the red regions, while an anion (a nucleophile) would be attracted to the blue regions. This information complements the frontier molecular orbital analysis by providing a more holistic view of the molecule's electronic landscape and its likely points of interaction. By understanding the charge distribution, one can make more informed predictions about how this compound will behave in different chemical environments and in the presence of various reagents.

| Color Region | Electrostatic Potential | Type of Attack Favored | Likely Location on this compound |

| Red/Yellow | Negative | Electrophilic | Nitrogen atoms, Bromine atom |

| Blue | Positive | Nucleophilic | Hydrogen atoms of the NH₂ group and aromatic ring |

| Green | Neutral | Less reactive | Carbon backbone |

Fukui Function and Natural Bond Orbital (NBO) Analysis for Reactive Sites

Fukui Function Analysis

The Fukui function is a concept derived from density functional theory that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, the Fukui function can be calculated to pinpoint which atoms are most susceptible to different types of chemical reactions.

The site for nucleophilic attack is predicted by the function f+(r), which corresponds to the addition of an electron. The atom with the highest value of f+(r) is the most likely site for a nucleophile to attack.

The site for electrophilic attack is predicted by the function f-(r), corresponding to the removal of an electron. The atom with the highest value of f-(r) is the most susceptible to attack by an electrophile.

The site for radical attack is predicted by f0(r), which is an average of f+(r) and f-(r).

This analysis provides a more quantitative and localized prediction of reactivity compared to the broader view given by MEP maps.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. materialsciencejournal.orgnumberanalytics.comwisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to chemical intuition, such as core orbitals, lone pairs, and bonding and antibonding orbitals. numberanalytics.comq-chem.com

For this compound, NBO analysis can reveal:

Hybridization: The hybridization of the atomic orbitals involved in forming the chemical bonds.

Natural Charges: The distribution of electron density among the atoms, providing a more refined picture of the charge distribution than Mulliken population analysis. researchgate.net

Intramolecular Interactions: The analysis of interactions between filled (donor) and empty (acceptor) orbitals within the molecule. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions can be quantified by second-order perturbation theory.

| Analysis Type | Information Provided | Application to this compound |

| Fukui Function | Identifies the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks. researchgate.net | Pinpoints specific atoms on the aniline ring or pyrrolidine moiety that are most likely to react. |

| NBO Analysis | Describes the localized bonding picture, including hybridization, natural charges, and intramolecular interactions. numberanalytics.com | Reveals the nature of the C-N and C-Br bonds and quantifies the stabilizing effects of electron delocalization. |

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling and optical switching. Organic molecules with extensive π-conjugated systems and significant intramolecular charge transfer are often good candidates for NLO materials.

Computational chemistry, particularly DFT, can be used to predict the NLO properties of molecules like this compound. The key parameters calculated are the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The structure of this compound, with its electron-donating pyrrolidine and aniline groups and the electron-withdrawing bromine atom attached to a π-conjugated aromatic ring, suggests that it may possess NLO properties. The intramolecular charge transfer from the electron-donating groups to the electron-accepting parts of the molecule upon excitation by light can lead to a large change in the dipole moment, which is a prerequisite for a significant NLO response.

DFT calculations can optimize the geometry of the molecule and then compute the components of the first hyperpolarizability tensor. The magnitude of β is directly related to the NLO activity of the molecule. A larger value of β indicates a stronger NLO response. These theoretical predictions can guide the synthesis and experimental investigation of new NLO materials based on this molecular scaffold. mdpi.com

Tautomeric Stability Investigations

Tautomers are isomers of a molecule that differ in the position of a proton and a double bond. For this compound, while the aniline form is expected to be the most stable, it is theoretically possible for tautomerism to occur, particularly involving the aniline amine group.

Computational methods, such as DFT, can be employed to investigate the relative stabilities of different possible tautomers. This involves:

Proposing plausible tautomeric forms: For example, an imine tautomer could be considered where a proton from the aniline amine group has migrated to a carbon atom on the aromatic ring, with a corresponding shift in the double bonds.

Optimizing the geometry of each tautomer: The structure of each proposed tautomer is fully optimized to find its lowest energy conformation.

Calculating the energies: The total electronic energy of each optimized tautomer is calculated. The tautomer with the lowest energy is the most stable.

The energy differences between the tautomers indicate their relative populations at equilibrium. A large energy difference suggests that only one tautomer will be present in any significant amount. These calculations can also provide insights into the energy barriers for the interconversion between tautomers, which determines the kinetics of the tautomerization process. For this compound, it is highly probable that the aniline tautomer is overwhelmingly the most stable form under normal conditions.

Crystallographic Investigations for Solid-State Architectures and Intermolecular Interactions

A definitive crystallographic investigation of this compound would require single-crystal X-ray diffraction analysis. This technique would elucidate the precise three-dimensional arrangement of the molecules in the crystal lattice, providing invaluable insights into its solid-state behavior.

Characterization of C-H...π Interactions

C-H...π interactions, a type of weak hydrogen bond where a carbon-hydrogen bond interacts with the π-system of an aromatic ring, often play a significant role in the stabilization of crystal structures. The phenyl ring of this compound could act as a π-acceptor, while C-H bonds from the pyrrolidine ring or adjacent molecules could act as donors. A detailed crystallographic report would include a geometric analysis of any such interactions, including the H...π distance and the C-H...π angle. This data would be essential for a complete understanding of the weak intermolecular forces at play.

Exploration of Biological Relevance of 5 Bromo 2 Pyrrolidin 1 Yl Aniline Scaffolds in Academic Studies

The Pyrrolidine (B122466) Ring as a Privileged Scaffold in Medicinal Chemistry Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in drug discovery and medicinal chemistry. nih.govfrontiersin.org Its prevalence in numerous bioactive compounds, including natural products and synthetic drugs, underscores its importance as a "privileged scaffold." frontiersin.orgmdpi.com This designation stems from its versatile and favorable characteristics for developing new therapeutic agents. nih.govfrontiersin.org

The utility of the pyrrolidine scaffold is enhanced by several key features. Its three-dimensional, non-planar structure, a result of its sp³-hybridized carbon atoms, allows for a thorough exploration of pharmacophore space. nih.govnih.gov This contrasts with flat, aromatic rings and provides a more complex and sterically defined shape. nih.gov The pyrrolidine ring is a fundamental component of many natural compounds such as the amino acid proline and alkaloids like nicotine. mdpi.comwikipedia.org Its structure is also integral to a wide range of approved drugs with diverse therapeutic applications. frontiersin.org

| Examples of Marketed Drugs Containing a Pyrrolidine Ring | Therapeutic Area |

| Anisomycin | Antibiotic frontiersin.org |

| Captopril | Antihypertensive |

| Avanafil | Erectile Dysfunction mdpi.com |

| Vildagliptin | Antidiabetic mdpi.com |

| Piracetam | Nootropic |

| Procyclidine | Antiparkinsonian wikipedia.org |

This table presents examples of drugs containing the pyrrolidine scaffold and their primary therapeutic uses.

A critical aspect of the pyrrolidine ring in medicinal chemistry is the presence of stereogenic centers, which can lead to multiple stereoisomers. nih.gov The specific three-dimensional arrangement of atoms, or stereochemistry, profoundly influences how a molecule interacts with its biological target, which is typically a protein such as an enzyme or receptor. nih.govontosight.ai

Different stereoisomers of a pyrrolidine-containing compound can exhibit vastly different biological activities. nih.govontosight.ai This is because the binding sites of proteins are themselves chiral, and a precise spatial orientation of the ligand's functional groups is often required for effective binding. nih.gov The spatial arrangement of substituents on the pyrrolidine ring can dictate the binding mode and affinity for these enantioselective proteins, leading to variations in the biological profile of drug candidates. nih.govnih.gov Consequently, the stereoselective synthesis of pyrrolidine derivatives is a major focus of research to isolate the most active and selective stereoisomer. mdpi.comontosight.ai

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. nih.govmdpi.com For compounds containing a pyrrolidinyl-aniline core, SAR studies explore how changes to either the pyrrolidine ring or the aniline (B41778) moiety influence their interaction with biological targets.

For instance, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, a resistance enzyme, a pyrrolidine-based scaffold was identified. nih.gov SAR studies revealed that the specific substitutions at various positions on the pyrrolidine scaffold were critical for inhibitory activity. mdpi.comnih.gov Alterations at one position of the most active compounds, such as changing the distance of a phenyl group to the scaffold, led to a reduction in inhibition, highlighting the precise structural requirements for activity. mdpi.comnih.gov Similarly, SAR studies on aniline analogues have shown that the position and nature of substituents on the aniline ring can significantly impact biological effects, such as radiosensitizing activity. researchgate.net The molecular diversity and complexity of pyrrolidine-based molecules provide a rich platform for designing and developing more active and less toxic drug candidates through detailed SAR analysis. frontiersin.org

In Vitro Mechanistic Studies of 5-Bromo-2-(pyrrolidin-1-yl)aniline Analogues

In vitro studies are essential for elucidating the mechanisms by which chemical compounds exert their biological effects. For analogues of this compound, these studies focus on their interactions with specific enzymes and receptors and their subsequent effects on cellular processes in controlled laboratory settings.

CHD1L (Chromodomain Helicase DNA-binding protein 1-Like): CHD1L is a chromatin remodeling enzyme that has emerged as an oncogene, implicated in the progression and poor prognosis of various cancers. nih.govcuanschutz.edu It functions as an ATP-dependent enzyme that regulates gene expression and DNA accessibility for processes like replication and repair. nih.gov Small molecule inhibitors of CHD1L are being investigated as potential anticancer agents. nih.govcuanschutz.edu In one study, high-throughput screening identified initial drug leads, which were then chemically modified to improve their efficacy. cuanschutz.edu A particularly promising analogue, designated 6.11, was synthesized by adding a bromine atom to the parent compound. cuanschutz.edu This modification significantly improved its metabolic stability, a key property for a drug candidate. cuanschutz.edu This lead inhibitor, which shares the feature of a bromine substituent with this compound, demonstrated the ability to bind to the CHD1L enzyme and inhibit its ATPase activity. cuanschutz.eduresearchgate.net

DYRK1A (Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A): DYRK1A is another enzyme of significant therapeutic interest, with roles in neurological disorders, cancer, and diabetes. nih.govnih.gov Many inhibitors of DYRK1A have been developed, some of which incorporate a pyrrolidine ring. nih.gov In a study focused on harmine-based DYRK1A inhibitors, researchers explored the effects of substituting the harmine (B1663883) structure with various cycloalkylamines, including pyrrolidine. nih.gov The results showed that the substitution pattern on the pyrrolidine ring was highly sensitive to DYRK1A inhibition activity, with 2-substituted pyrrolidine analogues being more potent than their 3-substituted counterparts. nih.gov While a simple pyrrolidine substituent was less active than an azetidine (B1206935) ring, a 2-phenyl pyrrolidine substituent showed a significant improvement in inhibitory activity. nih.gov

| Enzyme Target | Relevance | Findings on Related Scaffolds | Citation |

| CHD1L | Oncogene in various cancers | A brominated analogue (6.11) showed improved metabolic stability and acts as a potent inhibitor. | cuanschutz.edu |

| DYRK1A | Target for neurological disorders, cancer, diabetes | Pyrrolidine-containing analogues act as inhibitors; potency is sensitive to substitution patterns on the pyrrolidine ring. | nih.gov |

| Thymidylate Synthase (TS) | Critical target in cancer chemotherapy for DNA synthesis. | Inhibition of TS blocks the production of dTMP, a necessary precursor for DNA replication, leading to cell death. | wikipedia.orgnih.gov |

This table summarizes the relevance of specific enzyme targets and the findings from studies on compounds with related structural features.

Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. wikipedia.orgfrontiersin.org As such, it is a well-established target for cancer chemotherapy. nih.govrxlist.com Inhibitors of TS prevent cancer cells from replicating their DNA, ultimately leading to cell death. wikipedia.orgrxlist.com The development of TS inhibitors, both direct and indirect, has been a major focus of anticancer drug design. nih.govnih.gov

TRPC5 (Transient Receptor Potential Canonical 5): TRPC5 channels are non-selective cation channels found abundantly in the brain and kidneys. nih.gov Their dysregulation is implicated in several diseases, making them a target for therapeutic modulators. nih.gov The development of selective TRPC5 inhibitors is an active area of research, with these compounds working through mechanisms like competitive antagonism or allosteric modulation to block the flow of ions through the channel. patsnap.com The exploration of diverse chemical scaffolds, including those containing heterocyclic rings, is key to identifying new and selective TRPC5 modulators. nih.govresearchgate.net

Histamine (B1213489) H4 Receptor (H4R): The histamine H4 receptor is primarily found on hematopoietic cells and is involved in inflammatory responses. jwatch.org This makes it a promising target for treating inflammatory diseases and pruritus. jwatch.orgfrontiersin.org Several H4R antagonists have been developed, and many of these incorporate a pyrrolidine ring in their structure. nih.govnih.gov For example, a series of octahydropyrrolo[3,4-c]pyrrole-based compounds were synthesized and found to be potent and selective H4R antagonists. nih.gov Another study described the optimization of a lead compound that resulted in a new series of potent pyrido[3,2-d]pyrimidines containing a pyrrolidine moiety, which also acted as H4R antagonists. nih.gov These examples show the utility of the pyrrolidine scaffold in designing ligands for the H4 receptor.

The biological activity of compounds like this compound and its analogues is ultimately manifested through the modulation of cellular pathways.

DNA Repair: The CHD1L enzyme is essential for the DNA repair process in tumor cells, which is a major mechanism of resistance to cancer therapies. cuanschutz.edu By inhibiting CHD1L, compounds can disrupt this repair pathway, potentially making cancer cells more sensitive to other treatments. cuanschutz.edubiorxiv.org The development of CHD1L inhibitors is therefore a strategy aimed at reversing this malignant cellular state to one that is less tumorigenic. cuanschutz.edu

Cell Growth Inhibition: The inhibition of key enzymes like thymidylate synthase directly impacts cell proliferation by halting DNA synthesis. frontiersin.orgrxlist.com Many anticancer agents function through this mechanism. Furthermore, studies on related brominated compounds have demonstrated significant anti-proliferative effects. For example, the compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide showed potent anti-proliferative activity against a lung cancer cell line (A549) and human umbilical vein endothelial cells (HUVECs), with IC₅₀ values of 14.4 µg/mL and 5.6 µg/mL, respectively. nih.gov This inhibition of endothelial cell proliferation also points to anti-angiogenic activity, which is the inhibition of new blood vessel formation, another critical process for tumor growth. nih.gov

| Cellular Pathway | Mechanism of Modulation by Related Compounds | Research Model | Citation |

| DNA Repair | Inhibition of the CHD1L enzyme, which is critical for DNA repair in tumor cells. | Colorectal cancer models | cuanschutz.edubiorxiv.org |

| Cell Growth Inhibition | Inhibition of thymidylate synthase, blocking DNA synthesis. | Ovarian and colon cancer cells | frontiersin.org |

| Cell Growth Inhibition / Anti-angiogenesis | Inhibition of proliferation of cancer cells and endothelial cells. | A549 lung cancer cells, HUVEC cells | nih.gov |

This table outlines how analogues and related compounds modulate key cellular pathways in different research models.

Computational Drug Design Approaches for this compound Derivatives

In modern drug discovery, computational methods are indispensable for accelerating the identification and refinement of new therapeutic agents. bohrium.com These techniques, collectively known as computer-aided drug design (CADD), allow researchers to model, predict, and analyze the interactions between potential drug molecules and their biological targets at a molecular level. nih.govbohrium.com For derivatives of the this compound scaffold, computational approaches are instrumental in exploring their therapeutic potential, optimizing their properties, and understanding their mechanism of action. These methods are broadly classified into structure-based drug design (SBDD), which relies on the 3D structure of the target, and ligand-based drug design (LBDD), which uses the knowledge of molecules known to interact with the target. bohrium.combohrium.com

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a prominent structure-based computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. neliti.com This technique is crucial for understanding the binding mode and affinity of potential drug candidates, thereby guiding further design and optimization. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity based on the intermolecular interactions formed, such as hydrogen bonds and hydrophobic contacts. neliti.commdpi.com

In academic studies, molecular docking has been applied to derivatives of the bromo-pyrrolidinyl-aniline scaffold to predict their interaction with therapeutic targets. For instance, a series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based derivatives were synthesized and evaluated as potential anti-cancer agents. nih.gov Molecular docking studies were performed to elucidate their mechanism of action, specifically their ability to inhibit tubulin polymerization. The results confirmed that the most potent compounds in the series could bind effectively to the colchicine (B1669291) binding site of tubulin, a key interaction for disrupting microtubule dynamics and arresting cell division in cancer cells. nih.gov The docking analysis revealed specific interactions between the ligands and the amino acid residues within the binding pocket, providing a molecular basis for their observed biological activity. nih.gov

Table 1: Example of Molecular Docking Data for a Derivative

| Compound | Target Protein | Binding Site | Predicted Interaction | Significance |

|---|---|---|---|---|

| Derivative 7h (1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)azepane) | Tubulin | Colchicine Binding Site | Inhibition of polymerization | Arrests cancer cells in the G2/M phase nih.gov |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the target is unknown or to screen large databases for novel scaffolds. bohrium.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and exert its activity. bohrium.comnih.gov By identifying a common pharmacophore model from a set of active compounds, researchers can use it as a 3D query to find new molecules with the potential for similar biological effects. nih.gov

In Silico Prediction of Molecular Interactions and Selectivity

In silico methods provide detailed predictions of the molecular interactions that underpin a ligand's affinity and selectivity for its target. Beyond the initial docking pose, techniques like molecular dynamics (MD) simulations can offer insights into the stability of the ligand-protein complex over time. mdpi.com These simulations model the movement of every atom in the system, revealing the dynamics of key interactions, such as the formation and breaking of hydrogen bonds. mdpi.com

For derivatives of the this compound scaffold, these predictions are vital. In the study of anti-tubulin agents, in silico analysis confirmed that the most potent derivative arrests cancer cells in the G2/M phase and prevents tubulin polymerization, with molecular docking validating the interaction at the colchicine binding site. nih.gov The analysis of interactions often highlights the importance of specific functional groups. For example, studies on other molecular systems have shown that hydrophobic interactions and hydrogen bonds are frequently determinant for the stability of a protein-ligand complex. mdpi.com

Furthermore, in silico methods can be used to predict the selectivity of a compound. Selectivity is crucial for minimizing off-target effects. Computational models can compare the binding affinity of a compound against its intended target versus other related proteins. For example, docking studies have been used to predict whether a compound will selectively inhibit one enzyme subtype over another, such as COX-1 versus COX-2. csfarmacie.cz This predictive capability allows for the early-stage design of more selective inhibitors based on the this compound scaffold, prioritizing candidates that are likely to have a cleaner biological profile.

Emerging Applications in Advanced Materials and Supramolecular Chemistry with 5 Bromo 2 Pyrrolidin 1 Yl Aniline Derivatives

Supramolecular Self-Assembly of Pyrrolidin-1-yl Aniline (B41778) Building Blocks

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of creating novel nanomaterials. nih.govmdpi.com The structure of 5-Bromo-2-(pyrrolidin-1-yl)aniline is particularly well-suited for forming such assemblies. The process is governed by specific interactions between molecules, leading to the formation of larger, well-defined architectures. nih.gov The study of aniline oligomers has shown they can form spectacular morphologies, like flower-like hierarchical structures, through a self-assembly process driven by various non-covalent interactions. nih.gov

The creation of predictable and stable two- and three-dimensional structures from molecular building blocks is a primary goal of supramolecular chemistry. nih.gov The design of these ensembles relies on understanding the kinetic and thermodynamic factors that control the assembly process. aps.orgarxiv.org Key design principles include:

Molecular Morphology: The shape of the building block is a critical determinant of the final structure. aps.orgarxiv.org For pyrrolidin-1-yl aniline derivatives, the planar phenyl ring and the non-planar pyrrolidine (B122466) group create a specific geometry that influences how molecules pack together.

Nucleation and Growth: Self-assembly begins with the formation of a stable nucleus, a minimum number of molecules required for a stable configuration. aps.org The subsequent growth of the assembly depends on the attachment of additional monomers. The kinetics of these processes, including the attachment order and growth rate, are crucial for achieving well-defined structures efficiently. arxiv.org

Thermodynamic Stability: The target assembled structure must be thermodynamically more stable than competing, disordered arrangements. nih.gov This is achieved by designing molecules with specific, directional interaction sites that favor the desired geometry.

Kinetic Accessibility: The desired structure must also be kinetically accessible, meaning the system should not get trapped in metastable states during the assembly process. nih.gov

By manipulating the substitution pattern on the aniline ring, researchers can control these factors to guide the assembly towards specific 2D sheets or 3D crystalline materials.

The self-assembly of this compound derivatives is orchestrated by a combination of weak, non-covalent interactions. nih.govrsc.org These forces, while individually weak, collectively provide the stability for the formation of large, ordered supramolecular structures. nih.govmdpi.com The key interactions for this class of compounds include:

Hydrogen Bonding: The primary amine (-NH2) group of the aniline moiety is a potent hydrogen bond donor, while the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor. nih.govvu.nl These interactions are highly directional and play a crucial role in forming specific, repeating patterns.

π-π Stacking: The electron-rich aromatic rings can stack on top of each other, an interaction that is fundamental to the stability of many supramolecular systems. nih.govrsc.org The extent of this stacking is influenced by the electronic nature of the substituents on the ring.

Halogen Bonding: The bromine atom on the aniline ring is a key feature, as it can participate in halogen bonding. This is an interaction where the electropositive region on the halogen atom (the σ-hole) is attracted to a Lewis base, such as a nitrogen or oxygen atom on an adjacent molecule. mdpi.com Studies on similar brominated molecules have shown that weak intermolecular interactions, such as Br⋯S contacts, can facilitate highly ordered packing motifs, transforming a random arrangement into a well-ordered lamellar structure. rsc.org

| Interaction Type | Participating Functional Group(s) | Role in Self-Organization |

| Hydrogen Bonding | Aniline -NH₂, Pyrrolidine N | Provides directionality and strength to the assembly. nih.govvu.nl |

| π-π Stacking | Phenyl Ring | Stabilizes layered structures through aromatic interactions. nih.govrsc.org |

| Halogen Bonding | Bromo-substituent (C-Br) | Induces specific ordering and high crystallinity. mdpi.comrsc.org |

| Hydrophobic Forces | Pyrrolidine Ring | Contributes to the overall stability of the packed structure. nih.gov |

Development of Functional Materials Based on Substituted Pyrrolidinyl Aniline Cores

The unique electronic and structural characteristics of the substituted pyrrolidinyl aniline core make it an excellent candidate for creating functional materials. By chemically modifying this core, materials with tailored optical, electronic, and chemical properties can be developed for a range of technological applications.

Aniline derivatives are known to possess interesting optical properties, including luminescence, which can be tuned by altering the substituents on the aromatic ring. nih.gov The this compound core is a promising platform for developing novel photoactive materials.

The photoactive properties arise from the electronic transitions within the molecule. The aniline core acts as a chromophore, and its absorption and emission characteristics are modulated by the electronic effects of the substituents:

Pyrrolidine Group: As an electron-donating group, the pyrrolidine ring increases the electron density of the aromatic system. This typically leads to a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra.

Bromine Atom: The heavy bromine atom can influence the photophysical pathways through the "heavy-atom effect." This effect can promote intersystem crossing, a process where the molecule transitions from an excited singlet state to a triplet state. This can enhance phosphorescence or be exploited in applications like photodynamic therapy and organic light-emitting diodes (OLEDs).

Research into substituted polyaniline derivatives has shown that bulky substituents can alter the torsion angle between aromatic rings, thereby affecting the degree of conjugation and shifting the absorption maxima. nih.gov Similarly, the specific arrangement of this compound units within a self-assembled structure can lead to emergent photoactive properties, such as aggregation-induced emission (AIE), where the material becomes more emissive in an aggregated or solid state.

| Property | Influencing Factor(s) | Potential Application |

| Fluorescence | Electron-donating pyrrolidine group, molecular aggregation. | Chemical sensors, bio-imaging, solid-state lighting. |

| Phosphorescence | Heavy-atom effect from the bromine substituent. | OLEDs, security inks, photodynamic therapy. |

| Photochromism | Reversible structural changes upon light irradiation. | Molecular switches, optical data storage. |

| Nonlinear Optics | High polarizability of the π-conjugated system. | Optical communications, frequency conversion. |

Catalytic Applications in Broader Organic Synthesis Beyond Compound Formation

While often used as a building block in the synthesis of larger molecules, the this compound structure also has potential for use in catalysis. The nitrogen atoms in both the aniline and pyrrolidine groups can act as Lewis basic sites, allowing them to coordinate to metal centers and function as ligands in transition metal catalysis.

The specific steric and electronic environment provided by the molecule can influence the outcome of a catalytic reaction. The bulky pyrrolidine group and the ortho-bromo substituent create a well-defined coordination pocket around a metal center. This can impart selectivity to catalytic processes, such as asymmetric synthesis, where controlling the spatial arrangement of reactants is critical.

Furthermore, aniline derivatives themselves can sometimes act as organocatalysts. For instance, certain organic amines are known to catalyze specific reactions, such as the formation of 5-bromo-2-chloropyrimidine. google.com The basicity of the nitrogen atoms in this compound could be harnessed to catalyze reactions like aldol (B89426) or Michael additions. The development of transition metal-catalyzed reactions, such as carbonylative multicomponent reactions, often relies on versatile building blocks and ligands to achieve high efficiency and functional group tolerance, highlighting the importance of developing novel ligand scaffolds. acs.org The unique substitution pattern of this compound makes it an intriguing candidate for exploration in these advanced synthetic methodologies.

Q & A

Basic: What is the standard synthetic route for 5-Bromo-2-(pyrrolidin-1-yl)aniline?

Methodological Answer:

The compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction . A halogenated nitroarene precursor (e.g., 4-bromo-1-fluoro-2-nitrobenzene) reacts with pyrrolidine under basic conditions. For example:

- Step 1 : The electron-deficient aromatic ring (due to -NO₂ and -Br groups) facilitates substitution of the fluorine atom by pyrrolidine, using a base like N,N-diisopropylethylamine (DIEA) to neutralize hydrofluoric acid .

- Step 2 : Reduction of the nitro group (-NO₂) to an amine (-NH₂) using catalytic hydrogenation or other reducing agents (e.g., Fe/HCl) yields the final aniline derivative .

Purification is achieved via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) or recrystallization .

Basic: How is structural confirmation and purity assessed for this compound?

Methodological Answer:

Key analytical methods include:

- ¹H-NMR : To verify substituent positions and integration ratios (e.g., pyrrolidine protons at δ 1.8–2.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- LCMS/HPLC : Confirms molecular weight (e.g., [M+H]+ peak) and purity (>95% by area under the curve) .

- Elemental Analysis : Validates C, H, N, and Br content .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity by stabilizing transition states .

- Temperature Control : Elevated temperatures (80–110°C) accelerate substitution but may increase side reactions (e.g., over-alkylation). Lower temperatures (40–60°C) improve selectivity for mono-substitution .

- Base Choice : Sterically hindered bases (e.g., DIEA) minimize byproducts compared to stronger bases like K₂CO₃ .

Advanced: What are common synthetic challenges, and how are they addressed?

Methodological Answer:

Key issues and solutions:

- Incomplete Substitution : Use excess pyrrolidine (1.5–2.0 eq) and monitor reaction progress via TLC .

- Nitro Group Reduction Side Reactions : Employ mild reducing agents (e.g., Pd/C with H₂) to avoid over-reduction or dehalogenation .

- Purification Difficulties : Utilize gradient elution in column chromatography to separate polar byproducts (e.g., di-substituted derivatives) .

Advanced: How do substituents (e.g., pyrrolidine vs. piperidine) affect reactivity and downstream applications?

Methodological Answer:

- Steric Effects : Pyrrolidine’s smaller ring size (5-membered vs. 6-membered piperidine) reduces steric hindrance, enhancing substitution rates .

- Electronic Effects : Electron-donating substituents (e.g., -N(CH₃)₂ in piperazine derivatives) increase aromatic ring electron density, potentially slowing SNAr .

- Application Relevance : Pyrrolidine-containing anilines are preferred in medicinal chemistry for their conformational flexibility and hydrogen-bonding capacity .

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 5-Bromo-2-(4-methylpiperazin-1-yl)aniline) to identify unexpected shifts .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference in ¹H-NMR .

- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks caused by isotopic Br patterns (e.g., ⁷⁹Br vs. ⁸¹Br) .

Advanced: What mechanistic insights guide the design of derivatives for target-specific applications?

Methodological Answer:

- Pharmacophore Modeling : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Protonation Studies : The aniline’s -NH₂ group can act as a hydrogen-bond donor, critical for protein-ligand interactions in WDR5 degraders .

- DFT Calculations : Predict substituent effects on electron distribution and binding affinity to biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products